molecular formula C11H6F3N3S B5514907 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B5514907
M. Wt: 269.25 g/mol
InChI Key: XAUDQVJKUIGWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a synthetic heterocyclic compound of high interest in medicinal chemistry and oncology research. The imidazo[2,1-b][1,3,4]thiadiazole scaffold is recognized as a privileged structure in drug discovery due to its strong aromaticity and ability to interact with diverse biological targets . This specific derivative is designed for research applications, particularly in the investigation and development of novel anticancer agents. Compounds based on the imidazo[2,1-b][1,3,4]thiadiazole core have demonstrated significant and relevant in vitro antiproliferative activity against a panel of resistant cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) models, with IC50 values reported in the low micromolar range (e.g., 5.11 to 10.8 µM) . Furthermore, related derivatives have been identified as potent EGFR (Epidermal Growth Factor Receptor) targeting agents. Molecular docking studies have shown that such compounds can achieve binding scores and inhibitory constants significantly higher than the established reference drug erlotinib, indicating a strong potential to inhibit tyrosine kinase activity . The incorporation of the phenyl ring at the 6-position and the electron-withdrawing trifluoromethyl group at the 2-position are strategic modifications known to influence the compound's electronic properties, lipophilicity, and overall binding affinity, thereby optimizing its interaction with enzymatic pockets . This product is intended for research purposes only, specifically for in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3S/c12-11(13,14)9-16-17-6-8(15-10(17)18-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDQVJKUIGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying chemical and physical properties .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance:

  • A study synthesized a series of compounds including 6-phenyl derivatives and tested them for antibacterial and antifungal activities. Compounds demonstrated significant inhibition against various microbial strains at concentrations ranging from 0.5 to 1.0 mg/mL .
CompoundActivity (Zone of Inhibition)Concentration (mg/mL)
4aSignificant0.5
4cModerate0.5
6eHigh1.0
6gHigh1.0

Anticancer Activity

The anticancer potential of this compound has been extensively studied. For example:

  • A series of derivatives were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1). Notably, certain derivatives exhibited IC50_{50} values in the submicromolar range, indicating potent antiproliferative effects .
CompoundCell LineIC50_{50} (µM)
9cSUIT-20.86
9lCapan-11.2

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives:

  • A study indicated that certain compounds showed selective inhibitory activity towards COX-2 enzymes with percentages ranging from 49.4% to 80.6%, demonstrating comparable effects to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. Selected compounds displayed promising results with significant inhibition rates .
  • Cytotoxicity against Cancer Cell Lines : In a comprehensive study involving NCI's cancer cell panel, several derivatives demonstrated cytotoxic effects with GI50_{50} values ranging from 1.4 to 4.2 µM across various cancer types including leukemia and cervical carcinoma .

Comparison with Similar Compounds

Table 1: Substituents and Key Activities of Selected Analogues

Compound Name Position 2 Substituent Position 6 Substituent Key Biological Activity IC₅₀/Activity (%) Reference ID
6-Phenyl-2-(trifluoromethyl) derivative CF₃ Phenyl Anticancer (Pancreatic), COX-2 inhibition 0.85–1.70 µM
12a (Thiophen-3-yl derivative) Thiophen-3-yl 1H-Indole Antiproliferative (Pancreatic cancer) 0.85–1.70 µM
5-Bromo-6-(4-chlorophenyl)-122 Cyclopropyl 4-Chlorophenyl Leukemia cell growth inhibition 10⁻⁵ M (NCI 60)
2-(4-Chlorobenzyl)-6-aryl-123 4-Chlorobenzyl 2-Oxo-2H-chromen-3-yl Broad-spectrum anticancer >70% inhibition
6-(4-Chlorophenyl)-2-isobutyl Isobutyl 4-Chlorophenyl Anticancer, antibacterial, antifungal Not reported
3a (Antitubercular derivative) 1-(4-Fluorophenyl) 4-Chlorophenyl Antitubercular (Mycobacterium tuberculosis) 100% inhibition

Pharmacological Activity Comparison

Anticancer Activity

  • 6-Phenyl-2-(trifluoromethyl) derivative: Exhibits potent activity against pancreatic ductal adenocarcinoma (PDAC) cells (IC₅₀: 0.85–1.70 µM) by inhibiting FAK phosphorylation and MMP2/9 activity .
  • Compound 12a/12b : Similar antiproliferative efficacy in PDAC cells but with a thiophene-indole hybrid structure, enhancing solubility .
  • 5-Bromo-6-(4-chlorophenyl)-122 : Shows selectivity against leukemic cell lines, likely due to bromine’s electron-withdrawing effects stabilizing DNA interactions .

Anti-inflammatory Activity

  • 2-Trifluoromethyl-5,6-diaryl derivatives : Act as COX-2 inhibitors with 70.09–42.32% anti-inflammatory activity in carrageenan-induced edema models, comparable to celecoxib .
  • 6-Phenyl-2-(trifluoromethyl) analogue : Shares COX-2 targeting but with additional FAK pathway modulation, broadening its therapeutic scope .

Antimicrobial Activity

  • 6-(4-Chlorophenyl)-2-isobutyl derivative : Demonstrates broad-spectrum antibacterial and antifungal activity, attributed to the isobutyl group enhancing membrane penetration .
  • Antitubercular derivative 3a : Achieves 100% inhibition of M. tuberculosis H37Rv via interactions with InhA and CYP121 enzymes, driven by CF₃ and 4-chlorophenyl groups .

Structure-Activity Relationships (SAR)

Position 2 :

  • CF₃ groups enhance metabolic stability and enzyme inhibition (e.g., COX-2, FAK) .
  • Bulkier groups (isobutyl, benzyl) improve membrane permeability and antimicrobial activity .

Position 6 :

  • Electron-withdrawing groups (Cl, Br) increase anticancer potency by stabilizing interactions with DNA or kinase active sites .
  • Aromatic rings (phenyl, chromenyl) enable π-π stacking in hydrophobic enzyme pockets .

Biological Activity

6-Phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted considerable attention due to its promising biological activities. This compound features a trifluoromethyl group and a phenyl ring attached to an imidazo[2,1-b][1,3,4]thiadiazole core, which endows it with unique chemical properties. Its potential applications span medicinal chemistry and material science, particularly in drug development and as a precursor for advanced materials.

Biological Activity

The biological activity of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole has been evaluated through various studies focusing on its anticancer properties and other therapeutic potentials.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study found that compounds related to this scaffold showed IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines. The most potent compounds demonstrated IC50 values as low as 3.29 μg/mL for HCT116 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells without causing cell cycle arrest. This suggests that they may target specific pathways involved in cancer cell survival .

Other Biological Activities

Beyond anticancer effects, the compound's structure suggests potential for various other biological activities:

  • Antimicrobial Properties : Research on related thiadiazole derivatives indicates broad-spectrum antimicrobial activity. This includes effectiveness against bacterial strains and fungi .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pathways involved in inflammation .

Comparative Analysis

To further understand the unique properties of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole in comparison to similar compounds:

Compound NameStructure FeaturesNotable Biological ActivityIC50 Values
6-Phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazoleTrifluoromethyl groupAnticancer3.29 μg/mL (HCT116)
2-Phenylimidazo[2,1-b][1,3,4]thiadiazoleLacks trifluoromethylModerate anticancerHigher than 10 μg/mL
6-(4-Nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazoleContains nitro groupEnhanced reactivityVaries significantly

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and membrane permeability, enhancing its potential as a drug candidate.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Efficacy : A recent investigation focused on synthesizing new derivatives based on the imidazo-thiadiazole framework and evaluating their anticancer activity against pancreatic ductal adenocarcinoma. The most effective derivative exhibited an IC50 value of 0.86 µM .
  • Antimicrobial Activity Assessment : In another study assessing various thiadiazole derivatives for antimicrobial activity, compounds similar to 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole showed significant inhibition against multiple bacterial strains with MIC values in the low micromolar range .

Q & A

Q. What are the common synthetic routes for 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole?

Traditional methods involve cyclization of 2-amino-1,3,4-thiadiazole derivatives with α-haloketones under strongly acidic conditions (e.g., H₂SO₄ or POCl₃). Advanced protocols include microwave-assisted one-pot synthesis (10–15 min, 80°C) and ionic liquid-mediated reactions (e.g., [Bmim]Br), which improve efficiency and yields (up to 96%) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl singlet at δ ~3.8 ppm).
  • X-ray crystallography confirms planarity and dihedral angles (e.g., 4.87° between thiadiazole and phenyl rings) .

Q. What initial biological activities have been reported?

  • Antitubercular : MIC values of 1.6–6.25 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Anticancer : IC₅₀ values <10 µM for HepG2 liver cancer cells via apoptosis induction .
  • Anti-inflammatory : COX-1/COX-2 inhibition (IC₅₀ ~1.2 µM) via prostaglandin suppression .

Advanced Research Questions

Q. How do substituents influence biological activity?

  • Position-2 (trifluoromethyl) : Enhances antitubercular activity by improving target (InhA/CYP121) binding .
  • Position-6 (chloro/phenyl) : Boosts antifungal activity (MIC 5 µg/mL) via electron-withdrawing effects .
  • Thiazole modifications : Methoxy groups improve anti-inflammatory potency by stabilizing H-bonds with COX-2 .

Q. What in silico methods are used to study interactions?

  • Molecular docking (AutoDock, Glide) predicts binding to Glypican-3 (GPC-3), InhA, and CYP121 with energy scores <−8 kcal/mol .
  • ADMET prediction (SwissADME, pkCSM) confirms blood-brain barrier permeability and low hepatotoxicity .

Q. How is the pharmacokinetic profile evaluated?

  • Absorption : High Caco-2 permeability (>5 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4/2D6 stability (>80% remaining after incubation).
  • Toxicity : Ames test-negative for mutagenicity .

Q. What challenges arise in synthesizing acid-sensitive derivatives?

Strong acids (e.g., H₂SO₄) degrade acid-sensitive groups. Solutions include:

  • One-pot methods using DEAD catalyst under mild conditions.
  • Microwave irradiation for rapid, low-degradation synthesis .

Q. How does the compound inhibit Cyclooxygenases (COX-1/COX-2)?

  • Mechanism : Competes with arachidonic acid at the COX active site, validated via enzyme-linked immunosorbent assay (ELISA).
  • SAR : Trifluoromethyl enhances hydrophobic interactions; chloro groups stabilize π-π stacking .

Q. What green chemistry approaches improve synthesis?

  • Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) yields 90–96% .
  • Ionic liquids (e.g., [Bmim]Br) reduce waste and enable room-temperature reactions .

Q. How is the anti-proliferative mechanism studied?

  • MTT assay : Measures viability reduction in HepG2 cells (72-h exposure).
  • Flow cytometry : Quantifies apoptosis via Annexin V/PI staining.
  • Western blotting : Confirms downregulation of Cdc25B phosphatase and cyclin D1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.